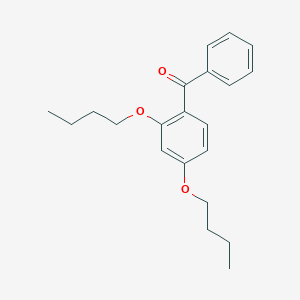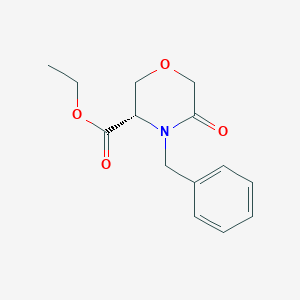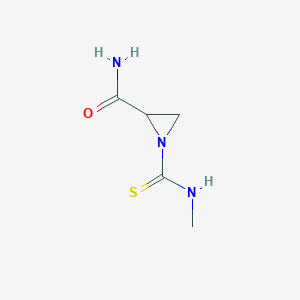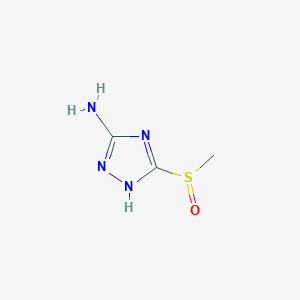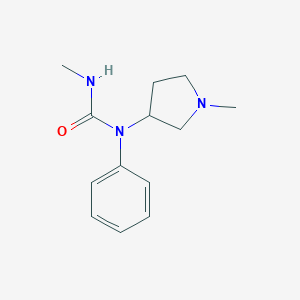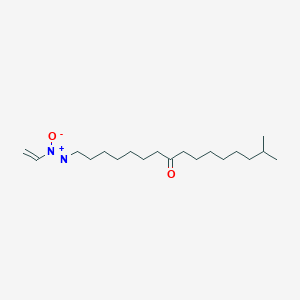
1-(2-Amino-4-methylphenyl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-methylphenyl)-2-chloroethanone, also known as CN or chloroacetophenone, is a chemical compound that has been widely used as a riot control agent and tear gas. It is a white crystalline powder that is soluble in water and other polar solvents. CN was first synthesized in 1871 by the German chemist Theodor Curtius. Since then, it has been used by law enforcement agencies around the world to disperse crowds and control riots.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-methylphenyl)-2-chloroethanone is not well understood. It is believed to act by inducing irritation and inflammation of the mucous membranes of the eyes, nose, and respiratory tract. This leads to lacrimation, coughing, and difficulty breathing. This compound may also act on the nervous system, causing pain, confusion, and disorientation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound exposure has been shown to cause oxidative stress and inflammation in the lungs and other organs. It can also cause DNA damage and cell death. This compound exposure has been linked to the development of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-4-methylphenyl)-2-chloroethanone has several advantages as a tool for scientific research. It is relatively easy to synthesize and is readily available. It is also relatively cheap compared to other chemical agents used in research. However, this compound has several limitations. It is a highly toxic compound that can cause serious health problems if not handled properly. It is also a potent irritant that can cause severe eye and respiratory irritation.
Direcciones Futuras
There are several future directions for research on 1-(2-Amino-4-methylphenyl)-2-chloroethanone. One area of research is the development of safer and more effective riot control agents. Another area of research is the development of new treatments for respiratory diseases caused by tear gas exposure. Finally, research is needed to better understand the long-term health effects of tear gas exposure on humans and animals.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used as a riot control agent and tear gas. It has been used extensively in scientific research to study the effects of tear gas exposure on human physiology and behavior. Although the mechanism of action of this compound is not well understood, it is believed to act by inducing irritation and inflammation of the mucous membranes of the eyes, nose, and respiratory tract. This compound has several advantages as a tool for scientific research, but it also has several limitations. Future research is needed to develop safer and more effective riot control agents and to better understand the long-term health effects of tear gas exposure.
Métodos De Síntesis
1-(2-Amino-4-methylphenyl)-2-chloroethanone can be synthesized by the reaction of chloroacetyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction produces this compound as a white crystalline solid with a yield of around 70%. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-methylphenyl)-2-chloroethanone has been widely used as a tool in scientific research to study the effects of tear gas on human physiology and behavior. It has been used to investigate the effects of tear gas exposure on lung function, heart rate, blood pressure, and other physiological parameters. This compound has also been used in animal studies to investigate the effects of tear gas exposure on the nervous system and behavior.
Propiedades
Número CAS |
109532-23-2 |
|---|---|
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
1-(2-amino-4-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5,11H2,1H3 |
Clave InChI |
BEZVNVUGWZWWDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CCl)N |
Sinónimos |
Ethanone, 1-(2-amino-4-methylphenyl)-2-chloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




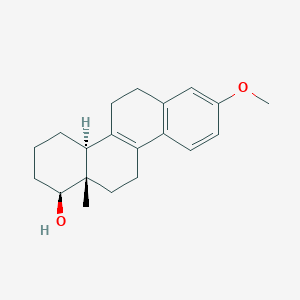
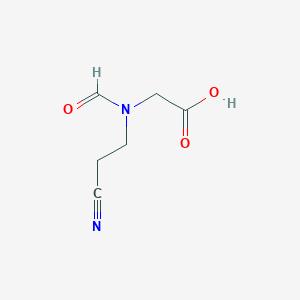
![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)
